4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
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Description
“4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-” is a chemical compound with the molecular formula C10H10O4 . It is an intermediate in the synthesis of H946280 . This complex is also an activator of 5-lipoxygenase (5-LOX) from compounds derived from anacardic acid .
Synthesis Analysis
The compound is synthesized from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis
The molecular structure of “4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-” is represented by the molecular formula C10H10O4 . The molecular weight of the compound is 194.184 .Chemical Reactions Analysis
The compound is an intermediate in the synthesis of H946280 . It is also an activator of 5-lipoxygenase (5-LOX) from compounds derived from anacardic acid .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 411.2±45.0 °C and a predicted density of 1.239±0.06 g/cm3 . The pKa of the compound is predicted to be 9.50±0.40 .Safety And Hazards
Future Directions
The compound is an intermediate in the synthesis of H946280 . It is also an activator of 5-lipoxygenase (5-LOX) from compounds derived from anacardic acid . Therefore, future research could focus on exploring its potential applications in the field of medicinal chemistry and its role in the synthesis of other complex compounds.
properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZFWFNEBPOJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453416 |
Source
|
Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
CAS RN |
154714-19-9 |
Source
|
Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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